6,7-Difluorochroman-4-one
Overview
Description
6,7-Difluorochroman-4-one is a chemical compound with the molecular formula C9H6F2O2 It is a derivative of chromanone, characterized by the presence of two fluorine atoms at the 6th and 7th positions of the chroman ring
Mechanism of Action
Target of Action
The primary target of 6,7-Difluorochroman-4-one is the gastric H+/K±ATPase . This enzyme plays a crucial role in the final step of gastric acid secretion in the stomach’s parietal cells .
Mode of Action
This compound acts as a potent and highly selective inhibitor of gastric H+/K±ATPase . It inhibits the H+/K±ATPase in a potassium-competitive manner, and the binding is reversible .
Biochemical Pathways
The inhibition of H+/K±ATPase by this compound affects the gastric acid secretion pathway . By inhibiting this enzyme, this compound prevents the formation of gastric acid, thereby increasing the pH within the stomach .
Pharmacokinetics
Oral single administrations of this compound ranging from 0.3 to 30 mg/kg in dogs were well absorbed into the bloodstream and distributed in gastric tissue/fluid higher than in plasma . This suggests that this compound has good bioavailability.
Result of Action
The inhibition of gastric H+/K±ATPase by this compound results in a decrease in gastric acid secretion . This can lead to an increase in gastric pH, which may be beneficial in conditions where a reduction in gastric acidity is desired, such as peptic ulcer disease or gastroesophageal reflux disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6,7-Difluorochroman-4-one typically involves the fluorination of chromanone derivatives. One method involves the use of 5,7-difluorochroman-4-ol as a starting material, which is then subjected to various reaction conditions to yield this compound . Another method involves the asymmetric reduction of 5,7-difluorochroman-4-one using ketone reductase, coenzyme, and a coenzyme circulating system .
Industrial Production Methods
For industrial production, the preparation method of 5,7-difluorochroman-4-one can achieve a total yield of 73%, with good product purity and stable quality. This method avoids the use of high-pollution liquid strong acids as catalysts, making it cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluorochroman-4-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 5,7-difluorochroman-4-ol using ketone reductase.
Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include ketone reductase for reduction and various catalysts for substitution reactions. The reaction conditions are typically mild, involving room temperature and environmentally friendly solvents .
Major Products Formed
The major products formed from these reactions include 5,7-difluorochroman-4-ol and other substituted chromanone derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6,7-Difluorochroman-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Tegoprazan: A potassium-competitive acid blocker with a similar structure, used for treating gastric acid-related diseases.
Vonoprazan: Another potassium-competitive acid blocker with similar pharmacological properties.
Uniqueness
6,7-Difluorochroman-4-one is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
6,7-difluoro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCSANGNQYZBTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717237 | |
Record name | 6,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092349-93-3 | |
Record name | 6,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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